![molecular formula C12H22ClNO2S B13054004 Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown potential in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride typically involves a multi-step process. One common method includes the condensation of 4-methylcyclohexanone, an aromatic amine such as 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction forms the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Ethyl8-methyl-1-thia-4-azaspiro[4
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure and biological activity make it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell survival and proliferation .
Comparison with Similar Compounds
Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride can be compared with other spiro compounds such as:
1-thia-4-azaspiro[4.5]decane: This compound has a similar core structure but lacks the ethyl and carboxylate groups.
Thiazolopyrimidine derivatives: These compounds have a similar spiro structure but contain a thiazole ring fused with a pyrimidine ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22ClNO2S |
|---|---|
Molecular Weight |
279.83 g/mol |
IUPAC Name |
ethyl 8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21NO2S.ClH/c1-3-15-11(14)10-8-16-12(13-10)6-4-9(2)5-7-12;/h9-10,13H,3-8H2,1-2H3;1H |
InChI Key |
YFOZWZGEJQQUDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC2(N1)CCC(CC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


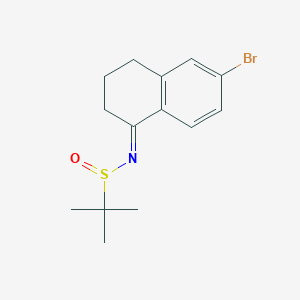
![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)
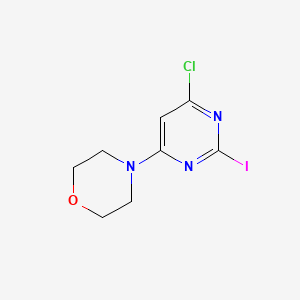

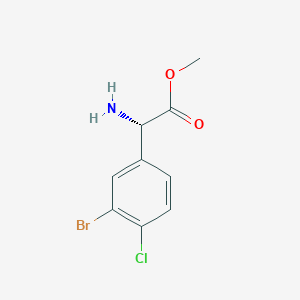
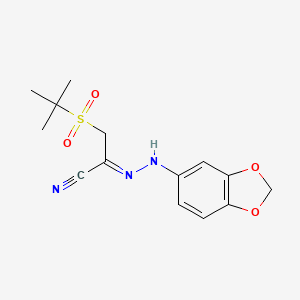
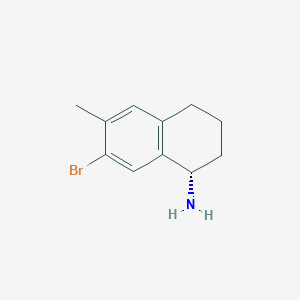
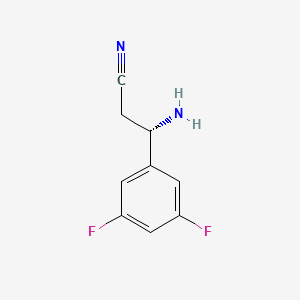
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
![Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)
![Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13053982.png)


![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
